molecular formula C13H18BrNO2 B15072937 Butyl 3-bromo-4-(dimethylamino)benzoate CAS No. 1131594-53-0

Butyl 3-bromo-4-(dimethylamino)benzoate

Katalognummer: B15072937
CAS-Nummer: 1131594-53-0
Molekulargewicht: 300.19 g/mol
InChI-Schlüssel: CZWIRUPNUWFGHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 3-bromo-4-(dimethylamino)benzoate is an organic compound with the molecular formula C13H18BrNO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with butanol The compound also contains a dimethylamino group at the meta position relative to the ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-bromo-4-(dimethylamino)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 3-bromo-4-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of butyl 3-bromo-4-(dimethylamino)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Butyl 3-bromo-4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyl 3-bromo-4-(dimethylamino)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and dimethylamino group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyl 4-bromo-3-(dimethylamino)benzoate: Similar structure but with different substitution pattern.

    Butyl 3-chloro-4-(dimethylamino)benzoate: Chlorine atom instead of bromine.

    Butyl 3-bromo-4-(methylamino)benzoate: Methylamino group instead of dimethylamino.

Uniqueness

Butyl 3-bromo-4-(dimethylamino)benzoate is unique due to the specific positioning of the bromine and dimethylamino groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

1131594-53-0

Molekularformel

C13H18BrNO2

Molekulargewicht

300.19 g/mol

IUPAC-Name

butyl 3-bromo-4-(dimethylamino)benzoate

InChI

InChI=1S/C13H18BrNO2/c1-4-5-8-17-13(16)10-6-7-12(15(2)3)11(14)9-10/h6-7,9H,4-5,8H2,1-3H3

InChI-Schlüssel

CZWIRUPNUWFGHY-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=CC(=C(C=C1)N(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.